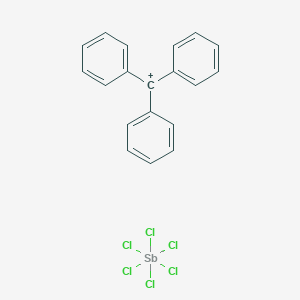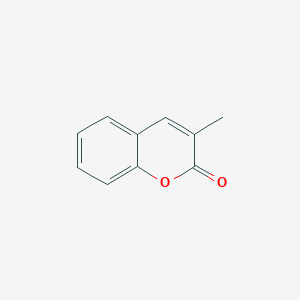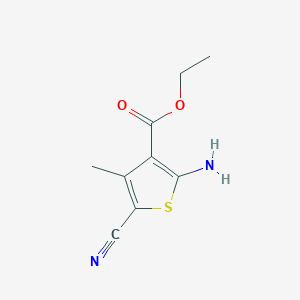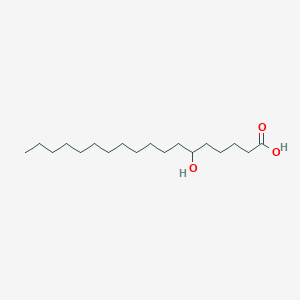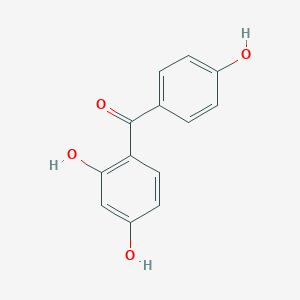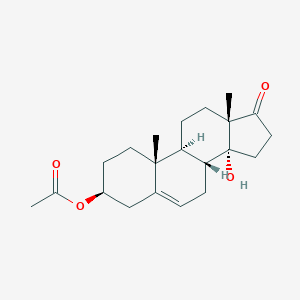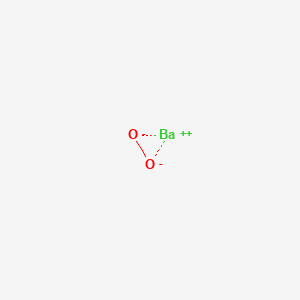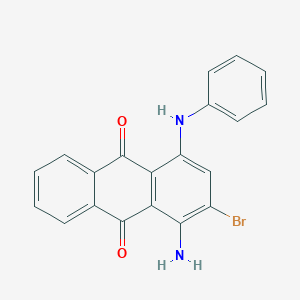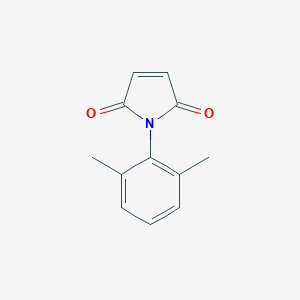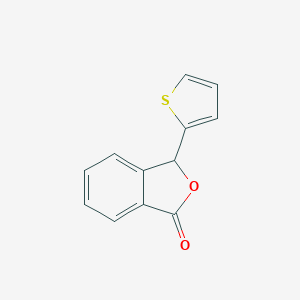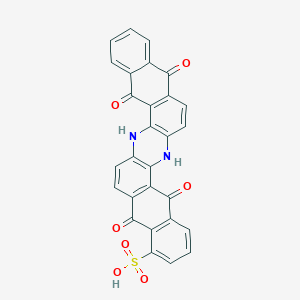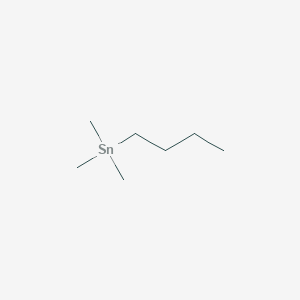
Stannane, butyltrimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, butyltrimethyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a colorless liquid that is highly reactive and can be synthesized using various methods.
Wirkmechanismus
Stannane, butyltrimethyl- acts as a reducing agent in organic reactions by donating electrons to the reactant. It has a high affinity for carbonyl groups, which makes it an effective reducing agent for the reduction of ketones and aldehydes. The reduction of carbonyl groups by stannane, butyltrimethyl- occurs through a hydride transfer mechanism, where the tin atom donates a hydride ion to the carbonyl group.
Biochemische Und Physiologische Effekte
Stannane, butyltrimethyl- has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be toxic and can cause skin irritation and respiratory problems if inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
Stannane, butyltrimethyl- has several advantages for lab experiments, including its high reactivity and selectivity in organic reactions. It is also relatively easy to handle and store. However, it has some limitations, including its toxicity and potential hazards associated with its use.
Zukünftige Richtungen
There are several future directions for the study of stannane, butyltrimethyl-. One potential direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another direction is the study of its potential applications in the synthesis of new organic compounds, such as polymers and materials. Additionally, the study of its biochemical and physiological effects could provide valuable insights into its potential toxicity and hazards associated with its use.
In conclusion, stannane, butyltrimethyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is commonly used as a reducing agent in organic reactions and has been studied for its potential applications in organic synthesis. While it has several advantages for lab experiments, it also has some limitations and potential hazards associated with its use. Further research is needed to fully understand its potential applications and hazards.
Synthesemethoden
Stannane, butyltrimethyl- can be synthesized using various methods, including the reaction of butylmagnesium chloride and tin tetrachloride, the reaction of butyllithium and tin tetrachloride, and the reaction of butyl lithium and tin (II) chloride. The most common method used for synthesizing stannane, butyltrimethyl- is the reaction of butylmagnesium chloride and tin tetrachloride.
Wissenschaftliche Forschungsanwendungen
Stannane, butyltrimethyl- has been extensively studied for its potential applications in organic synthesis. It is commonly used as a reducing agent in organic reactions, such as the reduction of ketones and aldehydes. It has also been used in the synthesis of various organic compounds, such as amino acids, peptides, and pharmaceuticals.
Eigenschaften
CAS-Nummer |
1527-99-7 |
|---|---|
Produktname |
Stannane, butyltrimethyl- |
Molekularformel |
C7H18Sn |
Molekulargewicht |
220.93 g/mol |
IUPAC-Name |
butyl(trimethyl)stannane |
InChI |
InChI=1S/C4H9.3CH3.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;3*1H3; |
InChI-Schlüssel |
ISGCVUHZDITLMD-UHFFFAOYSA-N |
SMILES |
CCCC[Sn](C)(C)C |
Kanonische SMILES |
CCCC[Sn](C)(C)C |
Andere CAS-Nummern |
1527-99-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



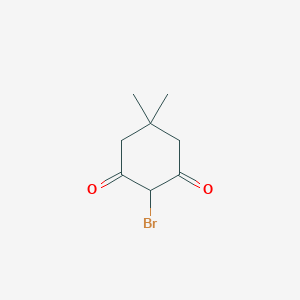
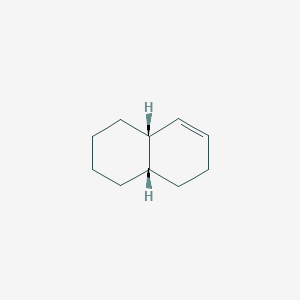
![Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-](/img/structure/B74526.png)
